molecular formula C10H18ClNO2 B6181678 methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride CAS No. 2613383-14-3

methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B6181678
CAS No.: 2613383-14-3
M. Wt: 219.7
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Description

Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with a molecular formula of C10H18ClNO2. This compound is notable for its cyclopropane ring, which is a three-membered carbon ring, and a piperidine moiety, a six-membered nitrogen-containing ring. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents include diazomethane or Simmons-Smith reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, a halogenated cyclopropane can react with piperidine under basic conditions.

    Esterification: The carboxylic acid group on the cyclopropane ring can be esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and esterification steps to enhance yield and purity. Additionally, the use of automated systems for pH control during the formation of the hydrochloride salt ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or reduced piperidine derivatives.

    Substitution: Various substituted piperidine or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperidine ring is a common motif in many biologically active compounds, making it a subject of interest in drug design and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The piperidine ring is a key component in many pharmaceuticals, including analgesics and antipsychotics.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropane ring can also participate in binding interactions due to its strained nature, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate: The free base form without the hydrochloride salt.

    Cyclopropane-1-carboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.

    Piperidine derivatives: Compounds with the piperidine ring but different functional groups.

Uniqueness

Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is unique due to the combination of the cyclopropane and piperidine rings, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility, making it more versatile for various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific fields, from organic synthesis to pharmaceutical research.

Properties

CAS No.

2613383-14-3

Molecular Formula

C10H18ClNO2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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